molecular formula C17H14N2O2 B2885823 (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid CAS No. 24301-67-5

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid

Cat. No. B2885823
CAS RN: 24301-67-5
M. Wt: 278.311
InChI Key: GQUXXZISQANQTJ-UHFFFAOYSA-N
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Description

“(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest due to their confirmed biological and pharmacological activities . The starting material for the synthesis of these compounds is often achieved through the condensation of hydrazines with α,β-ethylenic ketones .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structural parameters like bond lengths, bond angles, and dihedral angles can be obtained from the optimized molecular geometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives often involve Claisen–Schmidt-type aldol-crotonic condensation . The reaction media often used is polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Potential

Compounds containing the (4,5-Diphenyl-1h-pyrazol-1-yl) moiety have shown promising results in antimicrobial studies. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial strains, including Bacillus subtilis and Escherichia coli . These studies suggest that such compounds could be developed into new antimicrobial agents that help combat resistant strains of bacteria.

Antileishmanial Activity

Recent research has highlighted the potential of pyrazole-bearing compounds, including those coupled with hydrazine, in treating leishmaniasis. These compounds have demonstrated significant in vitro activity against Leishmania aethiopica clinical isolates, with some derivatives showing activity levels that surpass standard drugs . This opens up new avenues for the development of antileishmanial medications.

Antimalarial Effects

In addition to their antileishmanial properties, certain (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid derivatives have shown effectiveness in vivo against Plasmodium berghei infected mice. This suggests a potential role for these compounds in the creation of new antimalarial drugs, which is crucial given the rising resistance to current treatments .

Molecular Docking Studies

Molecular docking studies are essential for understanding how drugs interact with their targets at the molecular level. Compounds based on (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid have been subjected to molecular simulation to justify their potent antipromastigote activity. These studies provide insights into the binding patterns and energy profiles, which are critical for drug design .

Synthesis of Heterocyclic Compounds

The (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid framework is instrumental in the synthesis of various heterocyclic compounds. These structures serve as key intermediates in the production of a wide range of pharmaceuticals, showcasing the versatility of this compound in drug development .

Pharmacological Activities

Imidazole and pyrazole derivatives, including those related to (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid, exhibit a broad spectrum of pharmacological activities. They have been reported to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties, among others. This highlights the compound’s potential as a multifunctional pharmacophore in medicinal chemistry .

Safety And Hazards

While specific safety and hazard information for “(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the research of pyrazole derivatives include the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .

properties

IUPAC Name

2-(4,5-diphenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUXXZISQANQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid

Synthesis routes and methods

Procedure details

Twelve grams (0.04 mol) of ethyl 4,5-diphenyl-1-H-pyrazole-1-acetate of example 1 was refluxed in 40 mL of water, 40 mL of ethanol and 5 mL of 35% aqueous sodium hydroxide for 1.5 hours. The ethanol was stripped off, water was added, and the slurry was acidified with excess 6N HCl. The resulting precipitate was filtered off and rinsed with water to yield 10.4 g of free acid, mp 169°-170° C.
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